molecular formula C17H18FNO2 B269399 N-(2-butoxyphenyl)-4-fluorobenzamide

N-(2-butoxyphenyl)-4-fluorobenzamide

Cat. No.: B269399
M. Wt: 287.33 g/mol
InChI Key: KIRLJGBFGIWENX-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 2-butoxyphenylamine moiety. The 2-butoxy substituent introduces steric and hydrophobic effects, distinguishing it from analogs with smaller or electron-withdrawing substituents. Benzamides are widely studied for their pharmacological and material science applications, with fluorine substitution often enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(2-butoxyphenyl)-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

KIRLJGBFGIWENX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below compares N-(2-butoxyphenyl)-4-fluorobenzamide with structurally analogous compounds:

Compound Name Substituent on Amine Group Key Structural Features References
This compound 2-butoxyphenyl Ortho-butoxy group (hydrophobic, bulky) -
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 6-chloro-pyridin-3-yl Chlorine + heteroaromatic ring
N-(4-bromophenyl)-4-fluorobenzamide 4-bromophenyl Para-bromo (electron-withdrawing)
Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) diaminophosphinyl Phosphoryl group (enzyme inhibition)
4-butoxy-N-(2-fluorobenzyl)benzamide 2-fluorobenzyl Benzyl group + fluorine at ortho position

Key Observations:

  • The 2-butoxyphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., N-(4-bromophenyl)-4-fluorobenzamide). This may reduce crystallinity but enhance lipid solubility .
  • Fluorine at the 4-position of the benzoyl group is conserved across analogs, suggesting its role in electronic modulation and binding interactions .
Enzyme Inhibition:
  • The target compound’s butoxy group may enhance membrane permeability, though steric effects could reduce binding affinity.
Electrochemical Activity:
  • N-(dimethylcarbamothioyl)-4-fluorobenzamide forms stable Cu(II)/Ni(II) complexes via thiocarbonyl and carbonyl coordination . The target compound lacks thiourea donors but may still chelate metals through the amide oxygen.
Antimicrobial Potential:
  • Chloro and bromo analogs (e.g., Ztz240, N-(4-bromophenyl)-4-fluorobenzamide) show activity against microbial targets, suggesting halogen substituents enhance bioactivity . The butoxy group’s role remains speculative but could modulate toxicity profiles.

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